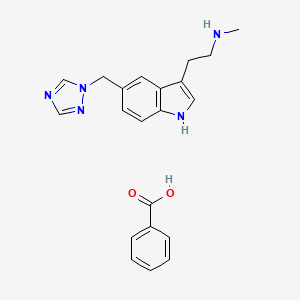
Deuterated paraformaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paraformaldehyde-d2 is a deuterated analog of paraformaldehyde, which is a polymer of formaldehyde. The compound is represented by the chemical formula (CD2O)n, where “n” indicates the number of repeating units. Paraformaldehyde-d2 is used in various scientific research applications due to its unique properties, including its high purity and deuterium content .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paraformaldehyde-d2 can be synthesized by irradiating a mixture of carbon monoxide and deuterium in a quartz mercury arc. This method, however, requires significant purification to remove contaminants such as glyoxal . Another method involves the catalytic oxidation of deuteromethanol, which is a more straightforward approach but requires the availability of deuteromethanol .
Industrial Production Methods
The industrial production of paraformaldehyde-d2 typically involves the depolymerization of deuterated formaldehyde solutions. This process requires heating the solution to approximately 60°C and adjusting the pH with concentrated sodium hydroxide until the solution clears .
Análisis De Reacciones Químicas
Types of Reactions
Paraformaldehyde-d2 undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde-d2 can depolymerize it into formaldehyde gas or solution.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Depolymerization: Requires dry heating or the presence of water, base, or acid.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Formaldehyde Gas: Produced through dry heating.
Formaldehyde Solution: Produced in the presence of water, base, or acid.
Aplicaciones Científicas De Investigación
Paraformaldehyde-d2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and other medical applications.
Industry: Acts as a precursor for the production of resins and other industrial chemicals.
Mecanismo De Acción
Paraformaldehyde-d2 exerts its effects primarily through the depolymerization process, which releases formaldehyde. Formaldehyde can then participate in various chemical reactions, including cross-linking proteins to DNA in chromatin immunoprecipitation (ChIP) assays . This cross-linking ability is crucial for its use in biological and medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde-d2: A monomeric form of paraformaldehyde-d2, used in similar applications but with different physical properties.
Polyoxymethylene: A higher molecular weight polymer of formaldehyde, used primarily in industrial applications.
Uniqueness
Paraformaldehyde-d2 is unique due to its deuterium content, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that require isotopic labeling .
Propiedades
Fórmula molecular |
CH4O2 |
|---|---|
Peso molecular |
50.054 g/mol |
Nombre IUPAC |
dideuteriomethanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1D2 |
Clave InChI |
CKFGINPQOCXMAZ-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(O)O |
SMILES canónico |
C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


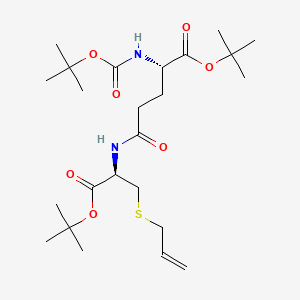
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
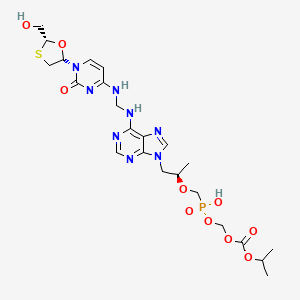
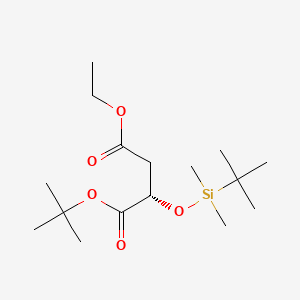
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)


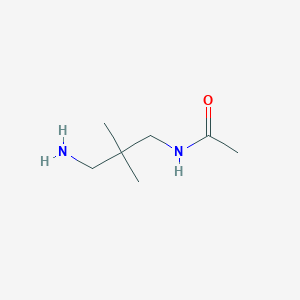
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
